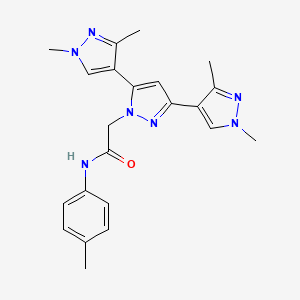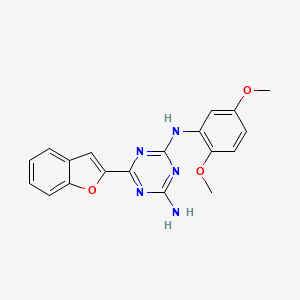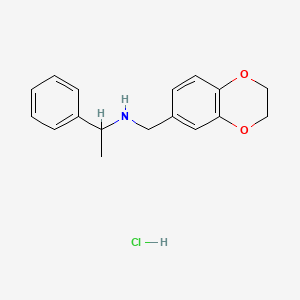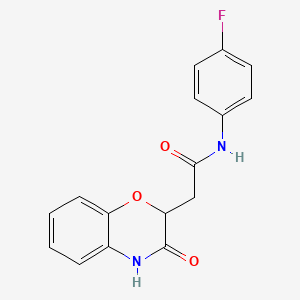
N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide, also known as BDF 8634, is a chemical compound that has been widely studied for its potential therapeutic applications. BDF 8634 is a member of the benzamide family of compounds and has been shown to have potent activity against a variety of targets, including cancer cells and inflammatory pathways. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and pathways involved in cancer cell growth and inflammation. N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDAC activity, N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 may help to re-activate tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its activity against cancer cells, N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 has also been shown to have antioxidant activity and may help to protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 is its potent activity against cancer cells and its potential as an anticancer agent. N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 has also been shown to have a favorable toxicity profile in animal studies, indicating that it may be safe for use in humans. However, one of the limitations of N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 is its poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are many potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634. One area of interest is in the development of N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 analogs with improved solubility and pharmacokinetic properties. Another area of research is in the identification of specific cancer types and pathways that are most sensitive to N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 treatment. Finally, there is interest in exploring the potential of N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 as a combination therapy with other anticancer agents or immune checkpoint inhibitors.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 has been studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research for N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 is in cancer treatment. Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 has potent activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide 8634 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO/c1-8-6-10(16)7-9(2)14(8)19-15(20)13-11(17)4-3-5-12(13)18/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLNWCKEVSBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(C=CC=C2F)F)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366977 | |
| Record name | N-(4-Bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide | |
CAS RN |
5321-85-7 | |
| Record name | N-(4-Bromo-2,6-dimethylphenyl)-2,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-3-{4-[(3-phenyl-2-propen-1-yl)oxy]phenyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4763961.png)
![1-(2-chlorobenzyl)-4-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4763967.png)

![4-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4763979.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B4763995.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4764002.png)
![N-[3-(anilinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4764006.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4764022.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4764047.png)



![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4764065.png)
